ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

Description

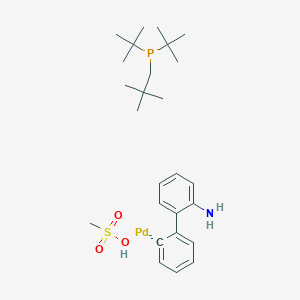

Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound. It is known for its utility in various catalytic processes, particularly in cross-coupling reactions. The compound’s unique structure, which includes a phosphane ligand, methanesulfonic acid, palladium, and 2-phenylaniline, contributes to its effectiveness in facilitating chemical transformations.

Properties

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRSYNNAYIQDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3PPdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl(2,2-dimethylpropyl)phosphane involves the reaction of di-tert-butylphosphine with neopentyl chloride under inert conditions. This reaction typically requires a base such as sodium hydride to deprotonate the phosphine, facilitating nucleophilic substitution .

Methanesulfonic acid is commercially available and can be synthesized by the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid .

Palladium complexes, including those with phosphane ligands, are often prepared by reacting palladium(II) chloride with the corresponding phosphane ligand in the presence of a base .

2-Phenylaniline can be synthesized through the reduction of nitrobenzene derivatives or via the Buchwald-Hartwig amination of halobenzenes with aniline .

Industrial Production Methods

Industrial production of these compounds typically involves large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors is also becoming more common due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various types of reactions, including:

Oxidation: The phosphane ligand can be oxidized to phosphine oxide.

Reduction: Palladium complexes can be reduced to lower oxidation states.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or molecular oxygen.

Reduction: Hydrogen gas or hydride donors like sodium borohydride.

Substitution: Halides or pseudohalides as leaving groups.

Major Products

Oxidation: Phosphine oxide derivatives.

Reduction: Reduced palladium species.

Substitution: Substituted phosphane or aniline derivatives.

Scientific Research Applications

Cross-Coupling Reactions

One of the prominent applications of this compound lies in its effectiveness as a catalyst for cross-coupling reactions, particularly in the formation of C-N bonds. The presence of palladium allows for the promotion of reactions between aryl halides and amines, facilitating the synthesis of anilines and other nitrogen-containing compounds. Research indicates that the ditert-butyl phosphane ligand enhances the selectivity and efficiency of these reactions, making it a valuable tool in synthetic organic chemistry .

Amination Reactions

The compound has also been shown to catalyze amination reactions effectively. Studies demonstrate that it can facilitate the reaction of aryl chlorides with amines at elevated temperatures, yielding high conversion rates and selectivity for the desired products . This application is particularly significant in pharmaceutical chemistry where amine derivatives are crucial.

Pharmaceutical Intermediates

In pharmaceutical synthesis, ditert-butyl(2,2-dimethylpropyl)phosphane serves as a key intermediate in the production of various bioactive compounds. Its ability to participate in diverse chemical transformations allows chemists to construct complex molecular architectures that are essential for drug development .

Polymer Chemistry

The phosphane compound is also utilized in polymer chemistry as a catalyst for polymerization processes. It can initiate radical polymerizations or facilitate the coupling of polymer chains through its reactive phosphane groups, contributing to the development of advanced materials with tailored properties .

Palladium-Catalyzed Reactions

A notable case study involves the use of this compound in palladium-catalyzed reactions for synthesizing substituted anilines from aryl halides. The reaction conditions optimized for this compound showed remarkable yields and minimized by-products, highlighting its efficiency as a catalyst .

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| C-N Coupling | Aryl Halides + Amines | 85-95 | Elevated Temperature |

| Polymerization | Vinyl Monomers | >90 | Radical Initiation |

Environmental Applications

The environmental implications of using ditert-butyl phosphane derivatives have also been explored. Their role in catalyzing reactions that lead to less toxic by-products makes them suitable candidates for green chemistry applications .

Mechanism of Action

The compound exerts its effects primarily through its palladium center, which facilitates the formation and cleavage of chemical bonds. The phosphane ligand stabilizes the palladium center, enhancing its reactivity. Methanesulfonic acid acts as a proton source, aiding in the activation of substrates. The 2-phenylaniline moiety can participate in coordination, further stabilizing the catalytic complex .

Comparison with Similar Compounds

Similar Compounds

Di-tert-butylneopentylphosphine: Similar phosphane ligand structure.

Methanesulfonato(di-t-butylneopentylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II): Similar palladium complex.

2-Di-tert-butylphosphino-2’-methylbiphenyl: Similar phosphane ligand with a biphenyl structure.

Uniqueness

Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is unique due to its combination of ligands and functional groups, which provide a balance of stability and reactivity. This makes it particularly effective in catalytic applications where both high activity and selectivity are required .

Biological Activity

The compound ditert-butyl(2,2-dimethylpropyl)phosphane; methanesulfonic acid; palladium; 2-phenylaniline (often referred to as a palladium catalyst complex) is notable for its applications in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its catalytic properties in various chemical transformations, which can have implications in medicinal chemistry and material science.

Chemical Composition and Properties

- Molecular Formula : C₄₅H₆₄N₁O₅P₂dS

- Molar Mass : 868.46 g/mol

- CAS Number : 1980785-05-4

This compound consists of a palladium center coordinated with a phosphine ligand and a sulfonic acid moiety, which enhances its solubility and reactivity in various solvents.

The biological activity of this compound can be understood through its role as a catalyst in palladium-catalyzed reactions. These reactions often involve the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules, including pharmaceuticals. The mechanism typically involves:

- Oxidative Addition : The palladium center undergoes oxidative addition with an organic halide.

- Transmetalation : The phosphine ligand facilitates the transfer of an aryl or alkenyl group from a nucleophile (like an amine) to the palladium center.

- Reductive Elimination : Finally, the product is released, regenerating the palladium catalyst.

1. Catalysis in Organic Synthesis

The compound has been shown to effectively catalyze various reactions, including:

- Amination Reactions : It facilitates the coupling of aryl halides with amines to form arylamines. For instance, studies have demonstrated that using this catalyst can yield high percentages of products in short reaction times (up to 94% yield in some cases) .

- Cross-Coupling Reactions : The compound is particularly effective in Suzuki and Heck reactions, which are vital for constructing complex organic frameworks used in drug development .

2. Potential Medicinal Chemistry Applications

Given its ability to form arylamines, this compound may have implications in synthesizing bioactive molecules. Aryl amines are common motifs in pharmaceuticals, and their efficient synthesis can accelerate drug discovery processes.

Case Study 1: Palladium-Catalyzed Arylation

In a study involving the use of ditert-butyl(2,2-dimethylpropyl)phosphane as a ligand for palladium complexes, researchers reported successful arylation of amines with aryl halides under mild conditions. The reaction exhibited excellent yields and selectivity, highlighting the effectiveness of this catalytic system .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aryl amination | 94 | Room temperature |

| Suzuki coupling | >99 | Mild base |

Case Study 2: Synthesis of Complex Organic Molecules

Another significant application was reported where this compound was utilized in synthesizing complex organic molecules relevant to medicinal chemistry. The study emphasized the versatility of the palladium catalyst in facilitating diverse coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.